

Camizestrant combination therapy toxicity management

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Compound Focus: Camizestrant

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Frequently Asked Questions

Question	Evidence-Based Answer
Most common adverse events (AEs) with Camizestrant + CDK4/6 inhibitors?	Varies by CDK4/6 inhibitor partner [1].
· With Abemaciclib	Diarrhea (87.5% at 75 mg dose) [1].
· With Palbociclib or Ribociclib	Neutropenia (80% with Palbociclib; 53.1% with Ribociclib 600 mg) [1].
Most common Camizestrant-related AEs?	Visual effects (photopsia) and bradycardia, typically Grade 1 (mild) [2] [3].
Are there clinically significant drug interactions?	No clinically meaningful drug-drug interactions observed between camizestrant and CDK4/6 inhibitors [1].
What is the discontinuation rate due to AEs?	Very low. In SERENA-6, only 1% discontinued camizestrant and 1% discontinued the CDK4/6 inhibitor [4].

Adverse Events and Management Guide

The following tables summarize the most frequent toxicities from clinical trials to help you anticipate and manage them.

Hematologic Toxicities (CDK4/6 Inhibitor Class Effects)

- **Source:** SERENA-6 Phase III Trial (Grade 3 or higher, all causes) [4]
- **Note:** These are known class effects of CDK4/6 inhibitors and were the most common Grade 3+ events.

Toxicity	Camizestrant + CDK4/6i (n=155)	AI + CDK4/6i (n=155)	Management Guidance
Neutropenia	45%	34%	Monitor CBC regularly. Dose interruptions/reductions per CDK4/6i label. G-CSF support as needed.
Leukopenia	10%	3%	Monitor CBC. Manage with dose delays as per protocol.

Non-Hematologic Toxicities

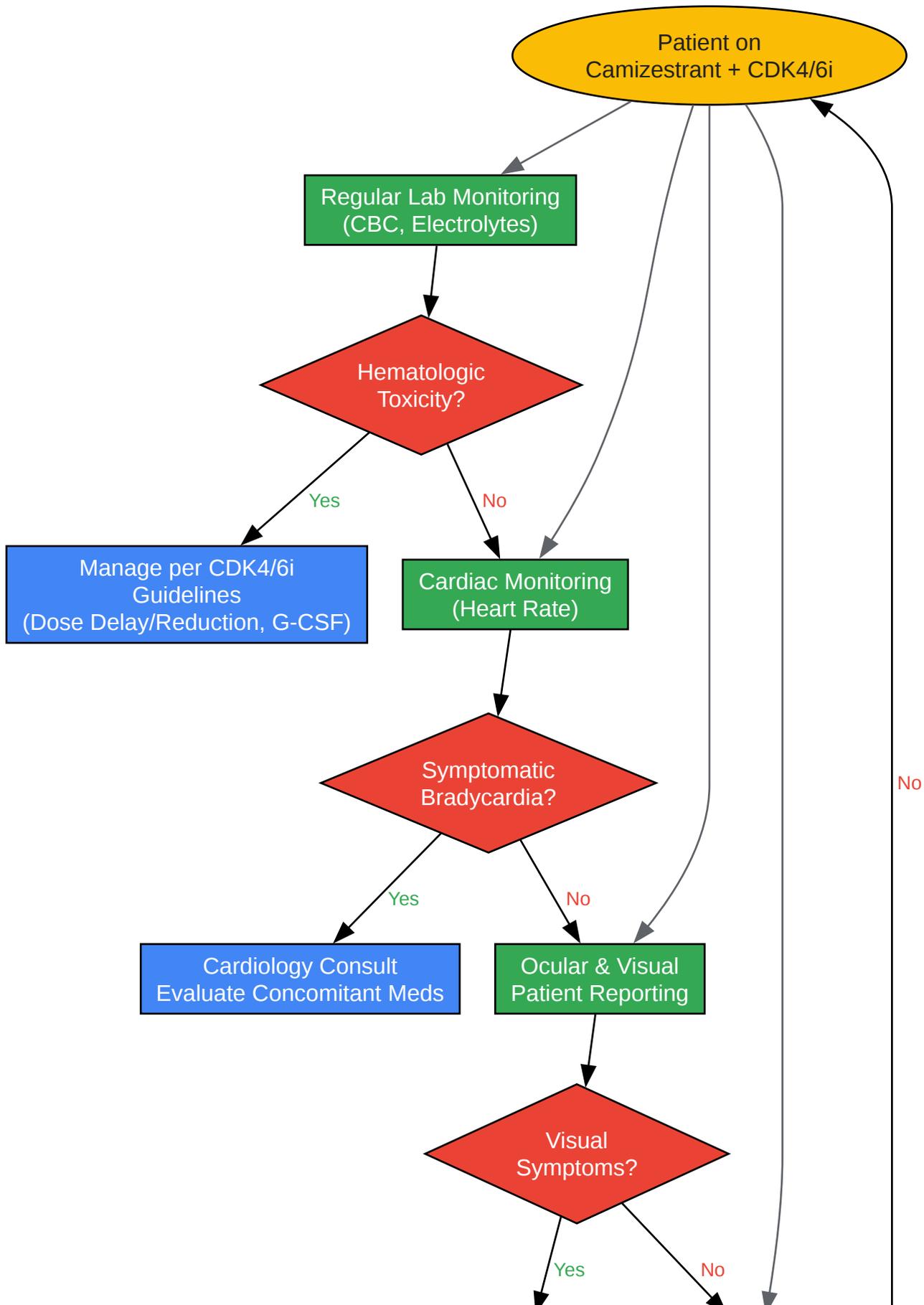
- **Sources:** SERENA-1 (Parts K/L) and SERENA-6 Trials [1] [4] [2]

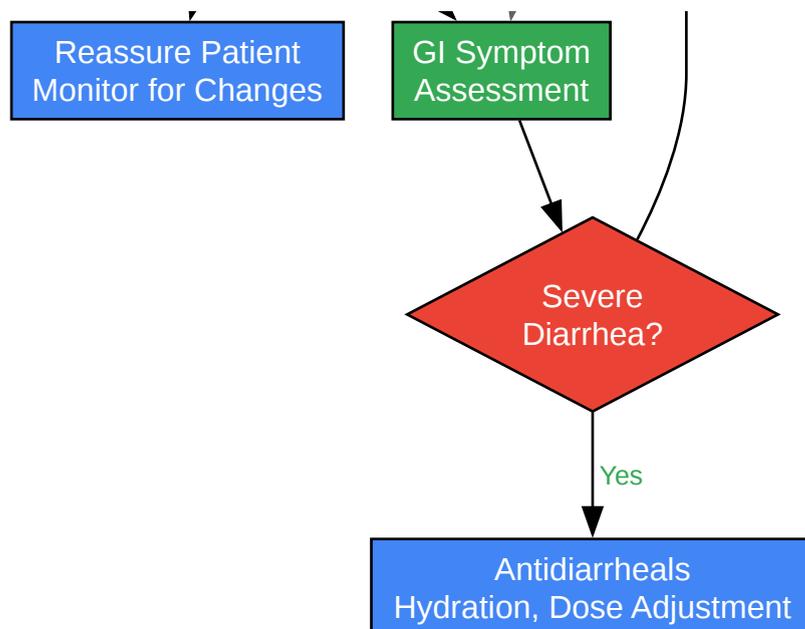
Toxicity	Association / Frequency	Management Guidance
Diarrhea	Primarily with Abemaciclib combination (87.5%) [1]	Antidiarrheal medications (e.g., loperamide), dose adjustment of abemaciclib, and fluid/electrolyte management.
Visual Effects (Photopsia)	Camizestrant-related (mild, Grade 1) [2]	Brief flashes of light in peripheral vision. Reassure patients it is reversible, does not impact daily activities, and is not associated with structural eye damage or visual acuity changes [4].

Toxicity	Association / Frequency	Management Guidance
Bradycardia	Camizestrant-related (mild, Grade 1) [2]	Monitor heart rate. Typically asymptomatic and manageable without intervention.
Nausea / Fatigue	Associated with Ribociclib [2]	Supportive care with antiemetics and schedule management for fatigue.

Experimental Toxicity Monitoring Protocol

This workflow summarizes the key safety monitoring procedures used in the SERENA-1 and SERENA-6 clinical trials.





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Toxicity Monitoring and Management Workflow

Summary

The toxicity profile of **camizestrant** in combination with CDK4/6 inhibitors is **manageable and predictable**. Key takeaways for your research are:

- **Hematologic toxicities** (neutropenia) are the most common Grade 3+ events and are driven by the CDK4/6 inhibitor component [1] [4].
- **Camizestrant-specific toxicities** (visual effects, bradycardia) are typically mild (Grade 1), reversible, and rarely lead to treatment discontinuation [4] [2] [3].
- **Proactive monitoring** and standard supportive care are highly effective, allowing patients to remain on treatment.

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